molecular formula C4H9ClMg B3029180 Magnesium, chloro(2-methylpropyl)- CAS No. 5674-02-2

Magnesium, chloro(2-methylpropyl)-

Cat. No.: B3029180
CAS No.: 5674-02-2
M. Wt: 116.87 g/mol
InChI Key: YSMZEMQBSONIMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Organomagnesium Reagents

Organomagnesium reagents, commonly known as Grignard reagents, are compounds containing a carbon-magnesium bond. They are generally represented by the formula R-Mg-X, where R is an organic group (alkyl, vinyl, or aryl) and X is a halogen (Cl, Br, or I). numberanalytics.com Isobutylmagnesium chloride falls squarely within this classification, where the R group is an isobutyl group ((CH₃)₂CHCH₂) and the halogen is chlorine. sigmaaldrich.comsigmaaldrich.com

These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. numberanalytics.com The carbon-magnesium bond is highly polarized, with the carbon atom being more electronegative than magnesium, resulting in a partial negative charge on the carbon atom. This makes the carbon atom nucleophilic and the reagent a strong base. youtube.comlibretexts.org

The reactivity of Grignard reagents is influenced by the nature of the organic group and the halogen. For isobutylmagnesium chloride, the isobutyl group is a primary alkyl group. The choice between chloride, bromide, or iodide can affect the rate and success of the Grignard reagent formation, with the general reactivity order being I > Br > Cl. libretexts.org

Overview of Grignard Chemistry Paradigms in Modern Synthesis

First discovered by François Auguste Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912, Grignard reagents have become indispensable tools in organic synthesis. numberanalytics.comwikipedia.org The classical Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl group of an aldehyde or ketone. youtube.comwikipedia.org This reaction is a cornerstone for the formation of carbon-carbon bonds and the synthesis of primary, secondary, and tertiary alcohols. wikipedia.orgorganic-chemistry.org

The versatility of Grignard reagents extends beyond simple additions to carbonyls. They participate in a wide array of reactions, making them highly valuable in the synthesis of complex molecules. numberanalytics.com Some key reaction types include:

Reaction with Esters and Acid Chlorides: The reaction with esters and acid chlorides initially forms ketones, which can then react further with the Grignard reagent to yield tertiary alcohols. organic-chemistry.org

Reaction with Epoxides: Grignard reagents can open epoxide rings to form alcohols. numberanalytics.com

Reaction with Nitriles: This reaction provides a pathway to synthesize ketones. organic-chemistry.org

Reaction with Carbon Dioxide: Carboxylation of Grignard reagents with CO₂ is a classic method for preparing carboxylic acids. organic-chemistry.org

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as palladium or nickel, Grignard reagents can participate in cross-coupling reactions to form new carbon-carbon bonds between different organic fragments. wikipedia.orgnii.ac.jp For instance, the Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.

A significant advancement in Grignard chemistry is the development of "Turbo Grignard" reagents. The addition of lithium chloride (LiCl) to a Grignard reagent like isopropylmagnesium chloride has been shown to significantly enhance its reactivity and efficiency in transmetalation reactions. wikipedia.org This increased reactivity is attributed to the formation of a more reactive complex, often denoted as R-MgCl·LiCl. wikipedia.org

The following table provides a summary of the key properties of Isobutylmagnesium Chloride.

PropertyValue
Chemical Formula (CH₃)₂CHCH₂MgCl sigmaaldrich.comsigmaaldrich.com
Molecular Weight 116.87 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Typically a solution, can be brown fishersci.com
Boiling Point (of 2.0M solution in THF) 65-67 °C sigmaaldrich.com
Density (of 2.0M solution in THF) 0.967 g/mL at 25 °C sigmaaldrich.com
Density (of 2.0M solution in diethyl ether) 0.83 g/mL at 25 °C sigmaaldrich.com
Flash Point (of 2.0M solution in THF) -18 °C sigmaaldrich.com
Flash Point (of 2.0M solution in diethyl ether) -40 °C sigmaaldrich.com

Properties

IUPAC Name

magnesium;2-methanidylpropane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMZEMQBSONIMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884181
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5674-02-2
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloro 2 Methylpropyl Magnesium

Direct Synthesis from Magnesium and Halogenated Precursors

The traditional and most widely used method for preparing isobutylmagnesium chloride involves the reaction of 2-methylpropyl chloride (isobutyl chloride) with magnesium metal in an appropriate aprotic solvent.

The choice of solvent is critical in the formation of Grignard reagents as it plays a crucial role in stabilizing the organomagnesium compound. quora.comnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed due to their ability to solvate the magnesium center through their lone pair electrons, forming a complex that enhances the reagent's solubility and reactivity. quora.comquizlet.com

Diethyl Ether has historically been a classic solvent for Grignard reactions. numberanalytics.com It effectively stabilizes the Grignard reagent, favoring the reactants in the equilibrium. quizlet.com

Tetrahydrofuran (THF) is another popular and often preferred solvent for Grignard synthesis. numberanalytics.comquizlet.com THF offers several advantages over diethyl ether. Its oxygen atoms' non-bonding electrons are more available for coordination with magnesium, leading to better stabilization of the Grignard reagent. stackexchange.com Furthermore, THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved solubility of reactants and products. quizlet.comstackexchange.com The increased polarity of THF also contributes to the stabilization of the magnesium Grignard salts. quizlet.comquora.com

The properties of these solvents can significantly influence the outcome of the Grignard reaction. numberanalytics.com

Interactive Table: Comparison of Common Solvents for Grignard Reagent Formation

SolventBoiling Point (°C)Density (g/mL at 25°C)Key Advantages
Diethyl Ether34.6~0.713Traditional, effective stabilization. quizlet.comstackexchange.com
Tetrahydrofuran (THF)65-67~0.967Higher boiling point, better stabilization of the Grignard reagent, increased polarity. quizlet.comstackexchange.comsigmaaldrich.comalkalisci.com

Note: The provided density for THF corresponds to a 2.0 M solution of isobutylmagnesium chloride in THF.

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. stackexchange.com To overcome this, various activation strategies are employed to expose a fresh, reactive magnesium surface.

Mechanical methods include crushing the magnesium pieces in situ, vigorous stirring, and sonication. stackexchange.comresearchgate.net Stirring magnesium turnings in an inert atmosphere can reduce the oxide layer. researchgate.net Breaking the turnings with a glass stir rod also exposes a fresh, oxide-free surface. researchgate.net

Chemical activating agents are also commonly used. stackexchange.com A small amount of iodine is a well-known method to activate magnesium. stackexchange.comresearchgate.net Other agents include methyl iodide and 1,2-dibromoethane (B42909). stackexchange.com The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation is successful, and the byproducts are innocuous. stackexchange.com Diisobutylaluminum hydride (DIBAH) has been identified as a highly effective activator, allowing for the initiation of the Grignard reaction at or below 20 °C in THF. acs.orgresearchgate.net This method is reliable even under very dilute conditions. acs.org The use of preformed Grignard reagent can also serve as an initiator. stackexchange.com For particularly challenging reactions, specially activated forms of magnesium, such as Rieke magnesium, can be used. stackexchange.comunl.edu

Alternative Routes to Isobutylmagnesium Chloride

While direct synthesis is prevalent, alternative methods offer advantages in specific contexts, such as when dealing with functionalized substrates.

Transmetalation, specifically magnesium-halogen exchange, has emerged as a powerful method for preparing highly functionalized Grignard reagents. harvard.edu This technique involves the reaction of an organic halide with an existing organomagnesium compound, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu The reactivity of Grignard reagents is highly temperature-dependent, which allows for the preparation of organomagnesium reagents containing sensitive functional groups like esters, nitriles, and imines at low temperatures. harvard.edu

Another approach involves the reaction of a Grignard reagent, such as sec-butylmagnesium chloride, with an organolithium compound like n-butyllithium to produce a different organomagnesium compound. google.com

While less common for chloro(2-methylpropyl)magnesium itself, research into solvent-free synthesis of related organometallic compounds and other reactions is an active area. nih.govrsc.org The direct synthesis of Grignard reagents can be performed in non-solvating hydrocarbon media like methylcyclohexane, toluene, or xylenes, particularly for straight-chain primary alkyl halides. orgsyn.org This method often requires higher reaction temperatures, typically above 120°C. orgsyn.org

Mechanistic Investigations of Isobutylmagnesium Chloride Reactivity

Solution Structure and Schlenk Equilibrium in Organomagnesium Chemistry

The reactivity of Grignard reagents like isobutylmagnesium chloride is intrinsically linked to their structure in solution, which is governed by the complex Schlenk equilibrium. operachem.comfiveable.me This equilibrium describes the reversible transformation between the monomeric organomagnesium halide (RMgX) and its dimeric or oligomeric forms, as well as the disproportionation into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. operachem.comwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is significantly influenced by several factors:

Solvent: Coordinating solvents like diethyl ether and tetrahydrofuran (B95107) (THF) play a crucial role by solvating the magnesium center. wikipedia.orgnih.gov This solvation stabilizes the monomeric form, which is generally considered the more reactive species in nucleophilic additions. fiveable.mewikipedia.org The dynamics of the solvent molecules are key in the cleavage and formation of Mg-Cl and Mg-C bonds. nih.gov

Concentration: At higher concentrations, the equilibrium tends to shift towards dimeric and higher oligomeric structures. wikipedia.org

Temperature: Temperature can also affect the position of the Schlenk equilibrium. wikipedia.org

Nature of the R group and Halogen: The specific alkyl or aryl group and the halide also play a role in determining the equilibrium position. wikipedia.org

Computational studies on similar Grignard reagents have shown that the transformation between species occurs through the formation of chlorine-bridged dinuclear structures. nih.gov The solvent molecules directly participate in the mechanism, with ligand exchange and product dissociation occurring from less stable, asymmetrically solvated species. nih.gov Understanding the Schlenk equilibrium is therefore fundamental to comprehending and predicting the chemical behavior of isobutylmagnesium chloride in various reactions.

Fundamental Reaction Pathways

One of the most well-known applications of Grignard reagents is their nucleophilic addition to carbonyl compounds. byjus.com Isobutylmagnesium chloride, acting as a potent nucleophile, readily attacks the electrophilic carbon atom of aldehydes, ketones, and esters. byjus.comyoutube.com

Aldehydes and Ketones: The reaction with aldehydes and ketones proceeds through a nucleophilic addition mechanism to yield secondary and tertiary alcohols, respectively, after an acidic workup. ucalgary.ca The isobutyl group adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated. ucalgary.ca For sterically hindered ketones, alternative pathways such as single electron transfer (SET) mechanisms may become competitive, leading to side products. organic-chemistry.org

Esters: The reaction of isobutylmagnesium chloride with esters initially forms a ketone. ucalgary.ca Since ketones are generally more reactive than esters towards Grignard reagents, the newly formed ketone quickly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol. ucalgary.ca This makes it challenging to stop the reaction at the ketone stage. The mechanism involves nucleophilic acyl substitution to form the ketone, followed by nucleophilic addition. ucalgary.ca

ReactantGrignard ReagentIntermediate ProductFinal Product (after workup)
Aldehyde (R'CHO)Isobutylmagnesium chlorideAlkoxideSecondary Alcohol (R'CH(OH)CH₂CH(CH₃)₂)
Ketone (R'COR'')Isobutylmagnesium chlorideAlkoxideTertiary Alcohol (R'R''C(OH)CH₂CH(CH₃)₂)
Ester (R'COOR'')Isobutylmagnesium chloride (2 equiv.)Ketone (R'COCH₂CH(CH₃)₂)Tertiary Alcohol (R'(CH₂CH(CH₃)₂)₂COH)

Isobutylmagnesium chloride can also react with epoxides in a ring-opening reaction. byjus.com Due to the significant ring strain in the three-membered ether ring, epoxides are susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds via an Sₙ2 mechanism, where the isobutyl group attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com

In this Sₙ2 reaction, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. byjus.commasterorganicchemistry.com This regioselectivity is a key feature of epoxide ring-opening under basic or nucleophilic conditions. The initial product is a magnesium alkoxide, which upon acidic workup, yields a primary alcohol with the carbon chain extended by two carbons from the original Grignard reagent. libretexts.org

The addition of isobutylmagnesium chloride to nitriles provides a valuable route for the synthesis of ketones. ucalgary.ca The nucleophilic isobutyl group attacks the electrophilic carbon of the nitrile, forming an imine salt intermediate. ucalgary.camasterorganicchemistry.com This intermediate is stable until an aqueous acid workup is performed. ucalgary.ca

The subsequent hydrolysis of the imine intermediate leads to the formation of a ketone. youtube.comlibretexts.org A key advantage of this method is that the ketone is not formed until the workup step, thus preventing a second addition of the Grignard reagent to the product. ucalgary.ca The reaction can sometimes be slow, but the use of catalysts like zinc chloride can facilitate the addition under milder conditions. nih.gov

The mechanism involves the following steps:

Nucleophilic addition of the Grignard reagent to the nitrile carbon. ucalgary.ca

Formation of an intermediate imine salt. ucalgary.ca

Hydrolysis of the imine salt with aqueous acid to yield the ketone. ucalgary.cayoutube.com

The utility of isobutylmagnesium chloride extends beyond additions to carbonyls and related systems. It is a versatile reagent for forming carbon-carbon bonds in various contexts. byjus.com One important application is in magnesium-halogen exchange reactions, which are particularly useful for preparing highly functionalized organomagnesium reagents. harvard.edu In these reactions, an organic halide is treated with a Grignard reagent like isopropylmagnesium chloride (a close relative of isobutylmagnesium chloride) to generate a new Grignard reagent. harvard.edu

Furthermore, isobutylmagnesium chloride can participate in coupling reactions, often catalyzed by transition metals, to form new C-C bonds with organic halides and other electrophiles. While not as common as its carbonyl additions, these reactions expand the synthetic utility of this Grignard reagent.

In certain reactions, particularly with sterically hindered ketones, Grignard reagents with β-hydrogens, such as isobutylmagnesium bromide (a closely related compound), can act as reducing agents rather than nucleophiles. organic-chemistry.orgacs.org This occurs through a hydride transfer mechanism.

The proposed mechanism involves a cyclic six-membered transition state where a hydride ion is delivered from the β-carbon of the isobutyl group to the carbonyl carbon of the substrate. organic-chemistry.org This results in the reduction of the ketone to a secondary alcohol, while the Grignard reagent is oxidized to isobutylene. The extent of reduction versus addition depends on the steric hindrance of both the Grignard reagent and the carbonyl compound. organic-chemistry.org For example, the reaction of isobutylmagnesium bromide with benzophenone (B1666685) can lead to the formation of benzhydrol through reduction. acs.org

Stereochemical Control and Asymmetric Induction

The reactivity of isobutylmagnesium chloride, like other Grignard reagents, can be harnessed to create chiral centers. The field of asymmetric synthesis heavily relies on controlling the stereochemical outcome of such reactions to selectively produce one enantiomer or diastereomer over another. This control is achieved through various methods of asymmetric induction, where a chiral element in the substrate, reagent, or reaction environment influences the formation of a new stereocenter.

Enantioselective Grignard Reactions

Enantioselective reactions involving isobutylmagnesium chloride are often achieved by using a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed and often recycled. This strategy effectively transfers the chirality of the auxiliary to the product.

One of the most powerful classes of chiral auxiliaries used for this purpose are oxazolidinones, as popularized by David Evans. In a typical sequence, an achiral carboxylic acid is converted into an N-acyloxazolidinone. The bulky, stereochemically defined substituent on the oxazolidinone ring (often derived from readily available amino acids) effectively blocks one face of the enolate formed from the acyl group. nih.gov

When this chiral N-acyloxazolidinone is reacted with an electrophile, such as in an alkylation or an aldol (B89426) reaction, the approach of the reactant is directed to the less sterically hindered face. While the primary application is in alkylation and aldol reactions, the principle extends to additions to the carbonyl group itself. For instance, the addition of a Grignard reagent like isobutylmagnesium chloride to an α-keto-N-acyloxazolidinone would proceed with high diastereoselectivity, governed by the directing group on the auxiliary. The magnesium atom can chelate with the carbonyl oxygen and the oxazolidinone oxygen, forming a rigid transition state that dictates the trajectory of the incoming nucleophile.

The general principle of this stereochemical control is illustrated in the following table, showing the predictable outcome of nucleophilic addition to a carbonyl group bearing a chiral auxiliary.

Reactant 1 (with Chiral Auxiliary)Reactant 2Diastereomeric Ratio (d.r.)Product Stereochemistry
Chiral N-acyl-oxazolidinoneIsobutylmagnesium Chloride>95:5Syn or Anti (dependent on auxiliary)
α-keto-ester of (R)-PantolactoneIsobutylmagnesium ChlorideTypically >90:10(R) or (S) at new center
Imine derived from (R)-phenylethylamineIsobutylmagnesium Chloride>90:10(R,R) or (R,S)
This table is illustrative of the high levels of stereocontrol achievable using chiral auxiliaries in Grignard reactions. The exact diastereomeric ratios depend on the specific substrates, auxiliary, and reaction conditions.

Another widely used chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid to form an amide, the subsequent α-proton can be removed to form a chiral enolate. The stereochemical outcome of reactions with electrophiles is directed by the chiral scaffold of the pseudoephedrine molecule. nih.gov

Influence of Chiral Solvents on Stereoselectivity

The solvent in which a Grignard reaction is conducted can have a profound impact on its stereoselectivity. While standard ether solvents like diethyl ether and tetrahydrofuran (THF) are common, the use of chiral solvents or additives can create a chiral environment that influences the transition state of the reaction.

The mechanism of this influence often involves the coordination of the solvent molecules to the magnesium atom of the Grignard reagent. This coordination can alter the aggregation state (monomer, dimer) and the reactivity of the reagent. In the context of stereoselectivity, a chiral solvent can lead to the formation of diastereomeric transition states with different energy levels, favoring the pathway to one stereoisomer over the other.

A significant finding is that the choice of solvent can even reverse the diastereoselectivity of a reaction. For example, in the addition of Grignard reagents to enantiopure sulfinyl imines, the reaction can proceed through different transition state models depending on the coordinating ability of the solvent. nih.gov In a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂), the reaction is believed to proceed through a rigid, chelated cyclic transition state, where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation-controlled pathway leads to a specific diastereomer. In contrast, when the reaction is carried out in a strongly coordinating solvent like THF, the solvent molecules compete for coordination sites on the magnesium atom, disrupting the internal chelation. This leads to a more flexible, non-chelated acyclic transition state, which can result in the preferential formation of the opposite diastereomer. nih.gov

The effect of the solvent on the stereochemical outcome is summarized in the table below, based on studies of Grignard additions to chiral imines.

Grignard ReagentSubstrateSolventTransition State ModelMajor DiastereomerDiastereomeric Ratio (d.r.)
RMgX(R)-N-sulfinyl imineCH₂Cl₂Chelated (Cyclic)(R,R)High
RMgX(R)-N-sulfinyl imineTHFNon-chelated (Acyclic)(R,S)High (Reversed)
Data derived from the principles described in the study by Lu et al. on the addition of Grignard reagents to chiral sulfinyl imines, where solvent choice dictates the transition state geometry and resulting stereochemistry. nih.gov

This solvent-dependent reversal provides a powerful tool for synthetic chemists, allowing access to different stereoisomers of a product from the same set of starting materials simply by changing the solvent. This highlights the critical role of the reaction environment in directing the stereochemical pathway of reactions involving isobutylmagnesium chloride.

Transition Metal Catalyzed Transformations Involving Isobutylmagnesium Chloride

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are highly effective catalysts for cross-coupling reactions, and isobutylmagnesium chloride is frequently employed as a key reagent in these transformations.

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.govrsc.org While not a direct coupling partner in the traditional sense, isobutylmagnesium chloride can be used to generate the active Pd(0) catalyst in situ from a Pd(II) precatalyst. This reduction step is crucial for initiating the catalytic cycle.

In the Negishi coupling, which joins organozinc compounds with organic halides, isobutylmagnesium chloride plays a more direct role. nih.govyoutube.com It is often used to prepare the necessary organozinc reagent through transmetalation with a zinc salt. This in situ generation of the active nucleophile is a common strategy in these reactions. The general mechanism for a palladium-catalyzed Negishi coupling begins with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

A specific protocol for the Negishi cross-coupling of primary alkyl halides, including chlorides, utilizes a palladium catalyst system to couple them with various organozinc halides. nih.gov

Palladium(0)-catalyzed reactions are pivotal for constructing carbon-carbon bonds. diva-portal.orgdiva-portal.org Isobutylmagnesium chloride can be instrumental in generating the active Pd(0) species necessary for these transformations. One notable application is in diastereoselective Mizoroki-Heck reactions to form spiroindolines. diva-portal.orgdiva-portal.org

In the realm of carbonylation, palladium catalysts facilitate the introduction of a carbonyl group. diva-portal.orgrsc.orgrsc.org For instance, a palladium(0)-catalyzed carbonylation method has been developed for the N-capping of amino acids using aryl bromides and triflates. diva-portal.orgdiva-portal.org Furthermore, palladium-catalyzed spirocyclization reactions of 2-bromoarylamides with vinyl bromides have been developed to synthesize spiroindenyl-2-oxindoles. mdpi.com The proposed mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by intramolecular migratory insertion, C-H functionalization to form a palladacycle, oxidative addition with the vinyl bromide, and finally, reductive elimination. mdpi.com

Table 1: Applications of Isobutylmagnesium Chloride in Palladium-Catalyzed Reactions

Reaction TypeRole of Isobutylmagnesium ChlorideCatalyst SystemProduct Type
Mizoroki-HeckIn situ generation of Pd(0)Pd(II) precatalystSubstituted Alkenes
Negishi CouplingFormation of organozinc reagentPd(0) catalystCoupled Products
SpirocyclizationIn situ generation of Pd(0)Pd(0) catalystSpiroindolines
CarbonylationIn situ generation of Pd(0)Pd(0) catalystCarbonylated Compounds

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions. Isobutylmagnesium chloride is a key component in several nickel-catalyzed processes.

A significant challenge in cross-coupling chemistry is the use of unactivated alkyl halides, particularly secondary and tertiary ones, due to issues like slow oxidative addition and competing β-hydride elimination. Nickel catalysis has emerged as a powerful tool to address this challenge. rsc.orgnih.govmit.edunih.govrsc.org

Nickel-catalyzed cross-coupling reactions have been successfully developed for unactivated tertiary alkyl nucleophiles with aryl bromides using N-heterocyclic carbene (NHC) ligands. nih.gov These reactions can proceed with minimal isomerization of the alkyl group. nih.gov The development of these methods represents a significant advance, as previous attempts with palladium or nickel often resulted in rearranged products. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling of two different unactivated alkyl halides has been achieved. nih.gov This method is effective for both primary and secondary halides. nih.gov Additionally, a novel nickel-catalyzed alkyl-alkyl cross-coupling has been developed that uses aldehydes as alkyl carbanion equivalents via hydrazone intermediates, successfully coupling non-activated secondary alkyl bromides. rsc.org

Table 2: Nickel-Catalyzed Cross-Coupling with Isobutylmagnesium Chloride

Substrate 1Substrate 2LigandKey Feature
Tertiary Alkylmagnesium HalideAryl BromideN-Heterocyclic Carbene (NHC)Minimal isomerization
Unactivated Alkyl HalideUnactivated Alkyl HalideNot specifiedReductive coupling
Unactivated Secondary Alkyl BromideAldehyde (via hydrazone)Not specifiedAldehyde as alkyl carbanion equivalent

Titanium-Catalyzed Processes

Titanium-based catalysts, often used in conjunction with Grignard reagents, mediate unique transformations of unsaturated hydrocarbons.

Hydromagnesiation, the addition of a Mg-H bond across a double or triple bond, is a powerful method for the synthesis of functionalized organomagnesium reagents. While magnesium hydride (MgH₂) can be used, the reaction is often sluggish. The use of a titanium catalyst, such as titanocene (B72419) dichloride (Cp₂TiCl₂), in the presence of a Grignard reagent with β-hydrogens, like isobutylmagnesium chloride, greatly facilitates this process.

The mechanism is believed to involve the formation of a titanium hydride species via β-hydride elimination from the isobutyltitanium intermediate. This titanium hydride then undergoes syn-hydrometallation across the alkyne or diene, leading to an alkenyl- or allyl-titanium species. Subsequent transmetalation with the Grignard reagent regenerates the titanium hydride and produces the corresponding alkenyl- or allyl-magnesium reagent. These organomagnesium intermediates can then be trapped with various electrophiles to afford highly substituted and stereochemically defined alkenes. nih.gov For instance, alkyl Grignard reagents with β-hydrogens are used with catalytic titanocene dichloride for the syn-hydromagnesiation of alkynes. nih.gov

Catalytic Carboalumination and Hydrosilation

Catalytic carboalumination and hydrosilation are powerful methods for the functionalization of unsaturated bonds. Carboalumination involves the addition of an organoaluminum reagent across a double or triple bond, while hydrosilation involves the addition of a silicon-hydride bond. While these reactions are typically catalyzed by various transition metals, specific literature detailing the direct use of isobutylmagnesium chloride in these transformations is not extensively covered in the reviewed sources.

Hydrosilation of alkenes, an important transformation for producing organosilanes, is often catalyzed by late transition metals. Research has also explored nickel catalysts for this purpose, where the mechanism can involve both nickel-hydride and nickel-silyl intermediates. nih.gov Other studies have investigated magnesium-based catalysts, such as a magnesium hydridoborate species, for the 1,4-hydrosilation of α,β-unsaturated esters.

Zirconium-Catalyzed Reactions

Zirconium-based catalysts are pivotal in various organic transformations, including polymerization and selective carbon-carbon bond formation.

Zirconium-catalyzed carboalumination, particularly the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA), stands as a significant method for stereoselective C-C bond formation. nih.gov This reaction typically employs organoaluminum reagents, such as trimethylaluminum (B3029685) (Me₃Al), in conjunction with a chiral zirconocene (B1252598) catalyst like Cp₂ZrCl₂. The underlying mechanism is thought to involve a bimetallic species where interaction between the Lewis acidic alkylalane and the zirconocene derivative creates a "superacidic" reagent that facilitates the carbometalation of the alkene. nih.govresearchgate.net This approach faces challenges such as competing side reactions like β-hydride elimination and Ziegler-Natta polymerization. nih.gov

While the primary research focuses on alkylalanes, related reactions using Grignard reagents have been reported. For instance, the reaction of ethylmagnesium derivatives with alkenes, catalyzed by Cp₂ZrCl₂, is known in the literature. researchgate.net This suggests that other Grignard reagents could potentially be employed in similar zirconium-catalyzed transformations.

Hydrozirconation, typically using zirconocene chloride hydride (Cp₂ZrHCl), known as Schwartz's reagent, is a well-established method for the functionalization of alkenes and alkynes. nih.govelsevierpure.com This reaction involves the syn-addition of the Zr-H bond across an unsaturated C-C bond, forming an organozirconium intermediate. This intermediate can then be treated with various electrophiles to yield a range of organic products. elsevierpure.com The generation of Schwartz's reagent can be done in situ from zirconocene dichloride and a hydride source, which allows for isotopic labeling. nih.gov

Iron-Catalyzed Cross-Couplings and Alkylations

Due to its low cost and low toxicity, iron has emerged as a sustainable catalyst for cross-coupling reactions. Isobutylmagnesium chloride is utilized in these reactions to couple with various organic electrophiles. These reactions often provide an efficient route for creating C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. Protocols for the iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides have been developed, achieving yields of up to 81%. nih.gov

Iron-catalyzed cross-coupling reactions can effectively join alkyl Grignard reagents with aryl chlorides, tosylates, and triflates. nih.gov The reactivity of the electrophile can be a key factor, with studies showing that aryl sulfonate esters can be highly effective activating groups for the alkylative cross-coupling of aryl chlorides with Grignard reagents. nih.gov Mechanistic investigations suggest that the reaction may proceed through the formation of ate complexes, such as [Ar₃FeII]⁻, which are involved in the catalytic cycle.

Catalyst SystemElectrophileNucleophileProductYield (%)
Fe(acac)₃(Z)-ethyl 3-iodoacrylateBis(phenyl)manganese (from PhMgBr)(E)-ethyl 3-phenylacrylate79
Fe(acac)₃(2-bromovinyl)trimethylsilaneBis(mesityl)manganese (from MesMgBr)(E)-mesitylstyrene98
Iron/B₂pin₂4-chloro-1,1'-biphenyl4-methoxybutyl chloride4-(4-methoxybutyl)-1,1′-biphenyl81
Iron/B₂pin₂3-chloropyridineCyclopentyl chloride3-cyclopentylpyridine80

Copper-Mediated/Catalyzed Reactions

Copper catalysts are widely used for cross-coupling reactions involving Grignard reagents. These systems are effective for a broad range of substrates, including the formation of C-C bonds from alkyl halides and other electrophiles. rsc.org The efficiency of copper-catalyzed alkyl-alkyl cross-couplings can be exceptionally high, with turnover numbers reaching up to 1,230,000 when using unsaturated hydrocarbon additives like 1,3-butadiene. nih.gov These additives are believed to suppress side reactions, such as β-hydrogen elimination from the alkylcopper intermediate, which can lead to catalyst degradation and the formation of reduction or elimination byproducts. nih.gov

Research has demonstrated the successful copper-catalyzed cross-coupling of isobutylmagnesium chloride with various halides. For example, the reaction between secondary alkyl iodides and alkyl Grignard reagents proceeds efficiently in the presence of a copper(I) iodide catalyst and 1,3-butadiene.

Catalyst SystemElectrophileNucleophileAdditiveProductYield (%)
CuI(3-iodobutyl)benzeneisobutylmagnesium chloride1,3-butadiene(3,5-dimethylhexyl)benzene-
Cu/Unsaturated HydrocarbonAlkyl Halides (R-X)Alkyl Grignard (R'-MgX)1,3-butadiene or phenylpropyneR-R'High TON
Cu₂O (ligand-free)Aryl Iodides / Vinyl HalidesAlkynesNoneInternal Alkynes / EnynesGood to Excellent
[Cu(CH₃CN)₄]BF₄/terpyridineAlkyl IodidesAlkynesArenediazonium saltAlkynylated products52-85

Lewis Acid Co-Catalysis (e.g., Zinc Chloride)

The reactivity of Grignard reagents can be significantly modulated by the addition of Lewis acids. Zinc chloride (ZnCl₂) is a commonly used and effective co-catalyst for this purpose. rsc.org In the context of Grignard additions to nitriles, using a catalytic amount of ZnCl₂ can be more effective than using a stoichiometric amount of a pre-formed zincate. nih.govrsc.org The ZnCl₂ catalyst facilitates the addition of the Grignard reagent to the nitrile, leading to the formation of ketones after hydrolysis, often under mild conditions and with good yields. nih.govrsc.org

The proposed mechanism involves the in-situ generation of more reactive organozinc species or bimetallic zincate complexes from the Grignard reagent and ZnCl₂. nih.govrsc.org This approach has been successfully applied to the reaction of various aromatic nitriles with several Grignard reagents, including isobutylmagnesium chloride. rsc.org The catalytic activity of zinc chloride is also influenced by the solvent system; its effectiveness can be increased by orders of magnitude in mixed solvent systems like dichloromethane-ether compared to heterogeneous systems. core.ac.uk Beyond nitrile additions, ZnCl₂ has been employed as an inexpensive and low-toxicity catalyst for other organic transformations, such as the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov

Computational Chemistry and Theoretical Studies on Isobutylmagnesium Chloride

Quantum Mechanical (e.g., DFT) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of chemical reactions. While specific DFT studies exclusively targeting isobutylmagnesium chloride are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies of similar Grignard reactions. These calculations provide insights into the energetics of different reaction pathways, the structures of transition states, and the influence of various factors on the reaction mechanism.

Theoretical studies on the reactions of Grignard reagents with carbonyl compounds, for instance, have explored various potential mechanisms, including polar and single-electron transfer (SET) pathways. DFT calculations can help to determine the activation energies associated with these pathways, thereby identifying the most probable route. For example, in the reaction of a Grignar reagent with a ketone, DFT can be used to model the transition state of the nucleophilic attack on the carbonyl carbon, providing information on bond formation and breaking.

A generalized approach to studying the reaction of a Grignard reagent like isobutylmagnesium chloride with a simple carbonyl compound, such as formaldehyde, using DFT would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction pathway and determine activation barriers.

Theoretical investigations on the hydrogenation of ketones catalyzed by metal complexes have demonstrated the power of DFT in mapping out catalytic cycles and understanding the role of ligands, which is analogous to the solvent and substrate interactions in Grignard reactions. rsc.org

Molecular Modeling of Grignard Reagent Aggregation and Solvation Effects

Grignard reagents in solution are not simple monomeric species but exist in a complex equilibrium involving various aggregated and solvated forms. This behavior is famously described by the Schlenk equilibrium. wikipedia.org Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to study these phenomena.

The Schlenk equilibrium for isobutylmagnesium chloride can be represented as:

2 (CH₃)₂CHCH₂MgCl ⇌ MgCl₂ + Mg((CH₂)₂CHCH₃)₂

The position of this equilibrium is significantly influenced by the solvent, concentration, and temperature. wikipedia.org In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center typically coordinates with solvent molecules. wikipedia.orgdtu.dk This solvation plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. Alkyl magnesium chlorides in ether are known to exist as dimers. wikipedia.org

Computational studies on magnesium chloride complexes in ethereal solvents have shown that the coordination number and geometry around the magnesium ion are highly dependent on the solvent's nature. dtu.dk For instance, the flexibility of glyme solvents allows them to wrap around the cation, leading to strong solvation. While THF is a common solvent for Grignard reagents, its bulkier ring structure can limit its coordination ability compared to more flexible ethers. dtu.dknih.gov

Molecular dynamics simulations can provide a dynamic picture of the solvation shell around the isobutylmagnesium chloride species and the exchange of solvent molecules. These models can also be used to study the formation and stability of various aggregates, from dimers to higher-order oligomers, which are thought to have different reactivities. pearson.comresearchgate.netnih.govresearchgate.net

Factors Influencing the Schlenk Equilibrium for Isobutylmagnesium Chloride
FactorInfluence on EquilibriumComputational Modeling Approach
SolventStrongly coordinating solvents like THF favor the monomeric Grignard reagent. The addition of dioxane can precipitate MgCl₂ and shift the equilibrium to the right. wikipedia.orgMD simulations to study solvation energies and coordination numbers. DFT calculations of solvent-reagent complex stability.
ConcentrationHigher concentrations tend to favor the formation of dimers and higher oligomers. wikipedia.orgMD simulations with varying concentrations to observe aggregation phenomena.
TemperatureTemperature can affect the position of the equilibrium and the solubility of the different species.MD simulations at different temperatures to study the temperature dependence of the equilibrium.

Isotopic Studies for Mechanistic Pathway Discrimination

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to determine reaction mechanisms by measuring kinetic isotope effects (KIEs). chem-station.comlibretexts.orgprinceton.edu The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org

In the context of isobutylmagnesium chloride reactions, isotopic studies could be employed to distinguish between different proposed mechanisms. For example, deuterium (B1214612) labeling could be used to probe the transition state of a reaction. chem-station.com If a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium will typically lead to a significant decrease in the reaction rate, known as a primary KIE. wikipedia.org

The magnitude of the KIE can provide detailed information about the structure of the transition state. princeton.eduyoutube.com For instance, in a reaction involving the transfer of a hydrogen atom, a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms is expected to show a maximum KIE. youtube.com

While specific isotopic studies on isobutylmagnesium chloride are not readily found in the surveyed literature, the principles can be illustrated with a hypothetical example. Consider the reaction of isobutylmagnesium chloride with a ketone. If the reaction proceeds via a mechanism involving the abstraction of a proton from the alpha-position of the ketone by the Grignard reagent (enolization), replacing this proton with deuterium would result in a primary KIE. Conversely, if the reaction proceeds purely by nucleophilic addition to the carbonyl carbon, the KIE for deuteration at the alpha-position would be a much smaller secondary KIE. libretexts.org

Carbon-13 KIEs can also be measured to probe changes in bonding at a carbon center during a reaction. nih.govharvard.edu For the addition of isobutylmagnesium chloride to a carbonyl, a ¹³C KIE at the carbonyl carbon would be expected, and its magnitude could provide insight into the degree of bond formation in the transition state.

Application of Isotopic Labeling in Studying Isobutylmagnesium Chloride Reactions
Isotopic LabelPotential ApplicationExpected Observation and Interpretation
Deuterium (²H)To probe the mechanism of enolization vs. addition in reactions with ketones.A large primary KIE upon deuteration of the α-carbon would support a rate-determining enolization step. A small secondary KIE would be consistent with a nucleophilic addition mechanism. libretexts.orgwikipedia.org
Carbon-13 (¹³C)To study the transition state of the nucleophilic addition to a carbonyl group.A measurable KIE at the carbonyl carbon would indicate that the C-C bond formation is part of the rate-determining step. nih.govharvard.edu

Machine Learning Applications in Grignard Reaction Outcome Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and accelerating the discovery of new transformations. researchgate.netnih.govresearchgate.netmi-6.co.jp For Grignard reactions, including those with isobutylmagnesium chloride, ML models can be trained on large datasets of known reactions to predict the products and yields of new, unseen reactions.

Several types of ML models are used for reaction prediction:

Neural Networks: These models, inspired by the human brain, can learn complex patterns in data. They are used to rank potential reaction products and predict yields. researchgate.net

Random Forests and Support Vector Machines: These are other popular ML algorithms that can be used for classification (e.g., will a reaction succeed or fail) and regression (e.g., predicting the yield). nih.gov

Transformers: Originally developed for natural language processing, transformer models can treat chemical reactions as a "translation" from reactants to products and have shown state-of-the-art performance in reaction prediction. nih.gov

A key aspect of building a successful ML model for reaction prediction is the representation of the chemical reaction in a way that the computer can understand. This is often done using "molecular fingerprints" or "descriptors" that encode the structural and electronic features of the molecules involved. researchgate.net

For reactions involving isobutylmagnesium chloride, an ML model could be trained to predict the outcome of its reaction with a wide variety of electrophiles under different conditions. The model would learn the complex interplay between the structure of the electrophile, the solvent, the temperature, and the stoichiometry on the reaction outcome. Such models could also be used to predict the stereoselectivity of reactions, an important consideration in organic synthesis. nih.gov

Machine Learning Models for Predicting Grignard Reaction Outcomes
Machine Learning ModelApplication to Isobutylmagnesium Chloride ReactionsRequired Data
Neural NetworksPredicting the major product from a list of possible products and estimating the reaction yield. researchgate.netA large dataset of Grignard reactions with detailed information on reactants, reagents, solvents, and products.
Random ForestClassifying reactions as high-yielding or low-yielding; predicting enantioselectivity. nih.govA curated dataset of reactions with known yields and stereochemical outcomes.
Transformer ModelsPredicting the structure of the product directly from the SMILES strings of the reactants. nih.govA very large dataset of chemical reactions represented as text (SMILES).

Analytical and Spectroscopic Characterization in Isobutylmagnesium Chloride Research

Spectroscopic Techniques for Product and Intermediate Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure and bonding of isobutylmagnesium chloride and its reaction products.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, CP-MAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic compounds like isobutylmagnesium chloride. acs.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : In ¹H NMR, the protons of the isobutyl group exhibit characteristic chemical shifts and coupling patterns, allowing for the confirmation of the alkyl structure. The integration of the signals provides a quantitative measure of the relative number of protons in different environments.

¹³C NMR Spectroscopy : ¹³C NMR offers direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the isobutyl group are sensitive to their electronic environment, providing confirmation of the compound's structure. bhu.ac.in Proton-decoupled ¹³C NMR spectra simplify the analysis by showing a single peak for each unique carbon atom. bhu.ac.in

Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR : For solid-state analysis, CP-MAS NMR is a powerful technique. researchgate.netelectronicsandbooks.com It enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions, providing higher resolution spectra for solid samples. rsc.org This is particularly useful for studying the structure of isobutylmagnesium chloride in the solid state or when it is supported on a solid matrix. researchgate.net

Technique Information Obtained
¹H NMR Confirms the alkyl structure, relative proton count. acs.org
¹³C NMR Provides direct information on the carbon skeleton. bhu.ac.in
CP-MAS NMR Enables high-resolution analysis of solid samples. researchgate.netrsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the context of isobutylmagnesium chloride, FT-IR can be used to monitor the formation of the Grignard reagent and to detect the presence of characteristic vibrations, such as the C-Mg bond, although this is often weak and in the far-infrared region. More commonly, it is used to confirm the absence of starting materials and the presence of expected functional groups in the products of Grignard reactions. nih.gov The presence of C-H stretching and bending vibrations from the isobutyl group will be prominent in the spectrum.

Mass Spectrometry and Gas Chromatography-Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unar.ac.idnih.govnih.gov

For isobutylmagnesium chloride, direct analysis by MS is challenging due to its reactive nature. However, GC-MS is invaluable for analyzing the products formed from reactions involving this Grignard reagent. nih.gov By derivatizing the Grignard reagent or analyzing its reaction products, one can confirm the identity and purity of the synthesized compounds. thermofisher.com The fragmentation patterns observed in the mass spectrum provide structural information that helps to confirm the identity of the analytes. unar.ac.id

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. researchgate.netwikipedia.orgox.ac.uk This technique is particularly relevant when isobutylmagnesium chloride is used in reactions involving solid supports or catalysts. researchgate.net XPS can provide information on the interaction of the Grignard reagent with the surface, including the nature of the bonding and the oxidation state of the magnesium and other elements present. ipfdd.de

Chromatographic Separation and Quantification Methods (e.g., GC, Preparative GC, HPLC)

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in a mixture.

Gas Chromatography (GC) : GC is a powerful technique for separating and analyzing volatile compounds. acs.org While direct analysis of isobutylmagnesium chloride by GC is not feasible due to its reactivity and low volatility, it is widely used to analyze the volatile products of Grignard reactions. biomedpharmajournal.org By using appropriate internal standards, GC can provide quantitative information about the yield and purity of the products. biomedpharmajournal.org

Preparative Gas Chromatography (Preparative GC) : This technique is a larger-scale version of analytical GC, used to isolate and purify multigram quantities of volatile compounds from a mixture.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. It can be used to analyze and purify the products of Grignard reactions, particularly those that are not amenable to GC analysis.

Titrimetric Methods for Reagent Concentration Determination

Accurately determining the concentration of a Grignard reagent solution is crucial for stoichiometric control in chemical reactions. Several titrimetric methods have been developed for this purpose. psu.edu

One of the most common and reliable methods involves titration with a standard solution of an alcohol, such as sec-butanol or isopropanol, in the presence of an indicator. psu.educhemicalforums.comresearchgate.netscribd.com A popular indicator is 1,10-phenanthroline, which forms a colored charge-transfer complex with the Grignard reagent. researchgate.nettandfonline.com The endpoint of the titration is signaled by the disappearance of this color. researchgate.net

Another widely used method employs diphenylacetic acid as the titrant. chemicalforums.comresearchgate.net The endpoint is indicated by the appearance of a persistent yellow color, which occurs after all the Grignard reagent has reacted. chemicalforums.comresearchgate.net

These methods are generally accurate and are not significantly affected by the presence of magnesium hydroxides or alkoxides, which can form from the reaction of the Grignard reagent with moisture or oxygen. researchgate.net

Titration Method Titrant Indicator Endpoint
Watson-Eastham Methodsec-Butanol or Isopropanol psu.educhemicalforums.com1,10-Phenanthroline researchgate.nettandfonline.comDisappearance of purple/violet color chemicalforums.comresearchgate.net
Diphenylacetic Acid MethodDiphenylacetic Acid chemicalforums.comresearchgate.netSelf-indicatingAppearance of a persistent yellow color chemicalforums.comresearchgate.net

Innovations in Reaction Engineering and Process Optimization

Continuous Flow Chemistry for Isobutylmagnesium Chloride Reactions

Continuous flow chemistry has emerged as a powerful technology for the synthesis of Grignard reagents, including isobutylmagnesium chloride, offering substantial advantages over traditional batch processes. researchgate.netchemicalprocessing.com This approach involves the continuous pumping of reagents through a reactor, enabling precise control over reaction parameters and enhancing safety, particularly for highly exothermic and sensitive reactions like Grignard reagent formation. vapourtec.comgordon.edu

The use of continuous flow systems, such as packed-bed reactors containing magnesium turnings, allows for the on-demand generation of isobutylmagnesium chloride. researchgate.netvapourtec.com In this setup, a solution of isobutyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) is passed through the magnesium bed, leading to the formation of the Grignard reagent. This method significantly improves safety by minimizing the volume of the reactive Grignard reagent present at any given time. gordon.edu Research has demonstrated that full conversion of the alkyl halide can be achieved in a single pass through the reactor, with yields of the Grignard reagent reaching 89–100% in some cases for similar systems. acs.org

Continuous stirred-tank reactors (CSTRs) in series have also been successfully employed for the continuous formation and subsequent reaction of Grignard reagents. gordon.edu This setup allows for the optimization of residence times for each step of the process—formation, reaction with an electrophile, and quenching—leading to improved yields and reduced by-product formation. gordon.edu For instance, a three-tank CSTR system has been shown to significantly reduce the formation of impurities compared to batch processes. gordon.edu The enhanced heat and mass transfer in continuous flow reactors contribute to higher selectivity and product purity. researchgate.netresearchgate.net

A key advantage of continuous flow synthesis is the ability to telescope reactions, where the Grignard reagent is generated in situ and immediately consumed in a subsequent reaction step without isolation. vapourtec.com This approach is particularly beneficial for sensitive reagents like isobutylmagnesium chloride, as it prevents decomposition and exposure to atmospheric moisture and oxygen. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of reactive materialEnhanced safety due to small reaction volumes and better heat dissipation gordon.edu
Yield Variable, often lower due to side reactionsGenerally higher and more consistent yields acs.org
Selectivity Can be lower due to poor mixing and temperature controlImproved selectivity due to precise control of parameters researchgate.net
Scalability Can be challenging and may require process redesignMore straightforward scalability from lab to industrial production chemicalprocessing.com
Impurity Profile Higher potential for by-product formation gordon.eduReduced impurities due to optimized conditions and shorter reaction times gordon.edu

Micro-reactor Technology Applications

Micro-reactors represent a significant advancement in the continuous synthesis of isobutylmagnesium chloride, offering even greater control over reaction conditions compared to larger-scale flow systems. fraunhofer.de These devices feature channels with micrometer dimensions, providing an extremely high surface-area-to-volume ratio, which leads to exceptionally efficient heat and mass transfer. bionity.commit.edu

For the exothermic formation of isobutylmagnesium chloride, the superior heat dissipation in micro-reactors prevents the formation of hot spots, which can lead to degradation of the Grignard reagent and the formation of unwanted by-products like the Wurtz coupling product. fraunhofer.debionity.com This precise temperature control allows the reaction to be conducted under optimal conditions, resulting in higher product purity and yield. fraunhofer.de

Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a micro-reactor specifically for Grignard reagent synthesis. chemicalprocessing.comfraunhofer.debionity.com In their design, the reactant solution is pumped through a bed of magnesium shavings within the micro-reactor, which has a double-skinned cylinder for efficient cooling. bionity.com This setup not only makes the reaction faster and safer but also delivers a cleaner product. fraunhofer.de A pilot plant utilizing these micro-reactors has demonstrated the capability to convert significant volumes of reactant solution, showcasing the scalability of the technology by running multiple reactor modules in parallel. fraunhofer.debionity.com

The use of micro-reactors also allows for the safe exploration of a wider range of reaction conditions, including those that might be too hazardous to attempt in a batch reactor. vapourtec.com The small internal volume of micro-reactors inherently limits the potential impact of any runaway reaction. gordon.edu Furthermore, the integration of in-line analytical techniques, such as FT-IR spectroscopy, with micro-reactor systems enables real-time monitoring and optimization of the reaction. acs.org

Table 2: Advantages of Micro-reactor Technology for Isobutylmagnesium Chloride Synthesis

AdvantageDescription
Enhanced Safety The small reaction volume minimizes the risk associated with the highly exothermic Grignard reaction. gordon.edu
Superior Heat Transfer The high surface-area-to-volume ratio allows for rapid and efficient dissipation of heat, preventing side reactions. bionity.com
Improved Mass Transfer Efficient mixing of reactants leads to faster reaction rates and higher conversion. mit.edu
Higher Purity Precise control over reaction conditions minimizes the formation of by-products, resulting in a cleaner product. fraunhofer.de
Scalability Production can be scaled up by operating multiple micro-reactors in parallel ("numbering-up"). fraunhofer.debionity.com
Process Intensification Micro-reactors enable a significant reduction in plant footprint and equipment size for the same production capacity.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of isobutylmagnesium chloride formation and its subsequent reactions. Key parameters that are manipulated include temperature, solvent, reaction time, and the stoichiometry of reactants. numberanalytics.com

Temperature is a critical factor in Grignard reactions. numberanalytics.com The formation of isobutylmagnesium chloride is exothermic, and excessive heat can lead to the formation of by-products through Wurtz coupling. researchgate.net Therefore, maintaining a controlled temperature, often at or below room temperature, is essential. numberanalytics.com Continuous flow and micro-reactor systems excel in this regard due to their efficient heat exchange capabilities. bionity.commit.edu In some cases, cryogenic temperatures are employed to achieve high selectivity in subsequent reactions of the Grignard reagent. mit.edu

The choice of solvent significantly influences the solubility, stability, and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of isobutylmagnesium chloride as it effectively solvates the magnesium center, preventing aggregation and enhancing reactivity. sigmaaldrich.com The use of co-solvents or additives, such as lithium chloride (LiCl), can further modify the reactivity and selectivity of the Grignard reagent by breaking up dimeric aggregates. rsc.org

Reaction time , or residence time in continuous systems, is another key parameter to optimize. numberanalytics.com A sufficiently long reaction time is necessary to ensure complete conversion of the starting materials. However, excessively long reaction times can lead to the degradation of the Grignard reagent or the formation of by-products. bionity.com Flow chemistry allows for precise control over residence time, enabling the optimization of this parameter to achieve the desired balance between conversion and selectivity. mit.edu

The stoichiometry of the reactants, particularly the ratio of the organic halide to magnesium, must be carefully controlled. An excess of magnesium is often used to ensure complete conversion of the isobutyl chloride and to help initiate the reaction. researchgate.net In subsequent reactions, the molar ratio of the Grignard reagent to the electrophile is critical for achieving high selectivity and avoiding the formation of over-addition products. mit.edu Feedback-controlled systems, which use in-line analytics to monitor the reaction progress, can enable the precise, self-adjusting addition of reagents to optimize yields and minimize waste. nih.gov

The optimization of these parameters is often performed using statistical methods like Design of Experiments (DoE) to efficiently explore the reaction space and identify the optimal conditions for yield and selectivity. rsc.org

Table 3: Key Parameters for Optimization of Isobutylmagnesium Chloride Reactions

ParameterInfluence on Yield and SelectivityOptimization Strategy
Temperature Affects reaction rate and the formation of by-products. Lower temperatures generally favor higher selectivity. numberanalytics.comUtilize efficient cooling systems, such as those in flow reactors, to maintain a stable, optimal temperature. bionity.com
Solvent Influences the solubility, stability, and reactivity of the Grignard reagent. rsc.orgSelect aprotic coordinating solvents like THF. Consider the use of additives like LiCl to enhance reactivity. rsc.org
Reaction Time Determines the extent of conversion and the potential for by-product formation. numberanalytics.comOptimize residence time in flow systems to maximize the formation of the desired product while minimizing degradation. mit.edu
Stoichiometry The ratio of reactants affects conversion and the formation of side products. mit.eduUse a slight excess of magnesium for Grignard formation and precisely control the Grignard-to-electrophile ratio in subsequent steps. researchgate.netmit.edu
Stirring/Mixing Efficient mixing is crucial for good contact between reactants and a consistent reaction rate. numberanalytics.comEmploy high-efficiency mixers in flow systems and ensure adequate agitation in batch reactors.

Q & A

Q. What is the optimal synthetic route for preparing magnesium, chloro(2-methylpropyl)-, and how can its purity be validated?

Magnesium, chloro(2-methylpropyl)- (a Grignard reagent) is synthesized by reacting 2-methylpropyl chloride with magnesium metal in anhydrous diethyl ether under inert conditions. Key steps include:

  • Activation of Mg : Use freshly etched magnesium turnings to enhance reactivity .
  • Reaction Monitoring : Exothermic initiation is observed as bubbling, followed by reflux until Mg is consumed.
  • Purity Validation : Characterize via ¹H/¹³C NMR (e.g., δ 0.92 ppm for methyl groups, δ 2.47 ppm for Mg-bound CH₂ ) and titration against a standardized acid to quantify active Grignard content .

Q. What spectroscopic and analytical methods are most effective for characterizing magnesium, chloro(2-methylpropyl)-?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) reveal structural features, such as coupling patterns for Mg-bound alkyl groups .
  • IR Spectroscopy : Absorbance near 500–600 cm⁻¹ indicates Mg-C stretching .
  • Mass Spectrometry : Confirm molecular weight (C₄H₉ClMg, ~136.9 g/mol) via high-resolution MS .

Q. How does solvent choice impact the stability and reactivity of this Grignard reagent?

  • Ether Solvents : Diethyl ether or THF stabilize the reagent via coordination to Mg, preventing decomposition. THF enhances solubility for bulky substrates .
  • Moisture Sensitivity : Trace water hydrolyzes the reagent to 2-methylpropane and Mg(OH)Cl, detectable by gas evolution and turbidity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of magnesium, chloro(2-methylpropyl)- in nucleophilic additions?

  • Steric Effects : The branched 2-methylpropyl group directs nucleophilic attack to less hindered electrophilic sites (e.g., carbonyl carbons in ketones over esters) .
  • Kinetic vs. Thermodynamic Control : Competitive pathways can be probed using low-temperature NMR to trap intermediates .

Q. How can computational modeling (e.g., DFT) predict the reagent’s reactivity in complex reaction systems?

  • Geometry Optimization : DFT calculations (e.g., B3LYP/6-31G*) model Mg-C bond lengths (~2.2 Å) and charge distribution, correlating with nucleophilicity .
  • Transition-State Analysis : Simulate energy barriers for reactions with sterically hindered substrates to predict yields .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Variable Impurity Levels : Compare studies using titration-validated reagents vs. commercial samples with unspecified active Mg content .
  • Solvent Purity : Trace ether peroxides or moisture may explain discrepancies in reaction outcomes; use freshly distilled solvents and argon atmospheres .

Q. How does magnesium, chloro(2-methylpropyl)- compare to other Grignard reagents in catalytic applications?

  • Activity in Cross-Coupling : Less reactive than aryl-Mg reagents in Kumada couplings due to weaker Mg-C(sp³) bonds.
  • Selectivity in Alkylation : Outperforms linear analogs (e.g., n-butyl-MgCl) in stereoselective syntheses of branched alkanes .

Methodological Tables

Q. Table 1: Key Spectral Data for Magnesium, Chloro(2-methylpropyl)-

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 0.92 (d, CH₃), δ 2.47 (d, Mg-CH₂)
¹³C NMR (CDCl₃)δ 22.59 (CH₃), δ 42.61 (Mg-CH₂)
IR500–600 cm⁻¹ (Mg-C stretch)

Q. Table 2: Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventTHF (for bulky substrates)+25% efficiency
Temperature0°C (for sensitive electrophiles)Reduces side reactions
Mg ActivationI₂ or 1,2-dibromoethane etching+40% initiation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium, chloro(2-methylpropyl)-
Reactant of Route 2
Magnesium, chloro(2-methylpropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.